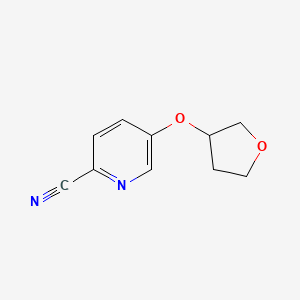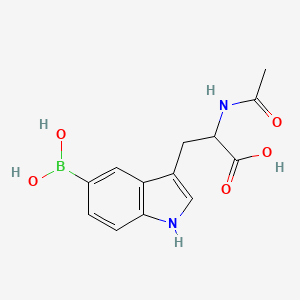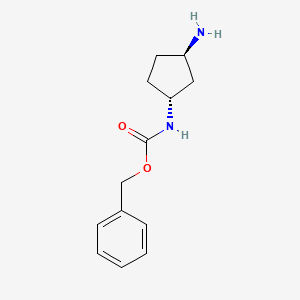![molecular formula C11H12ClN3O B14038637 3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol](/img/structure/B14038637.png)
3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol is a chemical compound with a unique structure that includes an imidazo[1,5-a]pyrazine ring system
Vorbereitungsmethoden
The synthesis of 3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol typically involves the following steps:
Formation of the Imidazo[1,5-a]pyrazine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chlorine Atom: Chlorination reactions are used to introduce the chlorine atom at the desired position on the imidazo[1,5-a]pyrazine ring.
Formation of the Cyclobutanol Moiety: This involves the formation of the cyclobutanol ring, which can be achieved through various synthetic routes, including cyclization reactions.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity.
Analyse Chemischer Reaktionen
3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Wissenschaftliche Forschungsanwendungen
3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of 3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol involves its interaction with specific molecular targets. The imidazo[1,5-a]pyrazine ring system can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chlorine atom and the cyclobutanol moiety can also play a role in modulating the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol include:
3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutanone: This compound has a similar structure but lacks the methyl group on the cyclobutanol ring.
3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanone: This compound has a ketone group instead of the hydroxyl group on the cyclobutanol ring.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H12ClN3O |
|---|---|
Molekulargewicht |
237.68 g/mol |
IUPAC-Name |
3-(8-chloroimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutan-1-ol |
InChI |
InChI=1S/C11H12ClN3O/c1-11(16)4-7(5-11)10-14-6-8-9(12)13-2-3-15(8)10/h2-3,6-7,16H,4-5H2,1H3 |
InChI-Schlüssel |
GVPACKHNVQCYPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(C1)C2=NC=C3N2C=CN=C3Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5,7-Difluoro-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride](/img/structure/B14038569.png)

![(S)-(5-Methyl-5-azaspiro[2.4]heptan-6-yl)methanol](/img/structure/B14038577.png)





![7,14,27,30-tetraphenylundecacyclo[21.13.2.22,5.03,19.04,16.06,15.08,13.020,37.024,33.026,31.034,38]tetraconta-1(37),2,4,6,8,10,12,14,16,18,20,22,24,26,28,30,32,34(38),35,39-icosaene](/img/structure/B14038627.png)
